

In-Depth Technical Guide: 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

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Compound of Interest

Compound Name: 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Cat. No.: B578686

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For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone**, a specific aromatic ketone. Due to the compound's specialized nature, publicly available data on experimental protocols and biological signaling pathways are limited. This guide focuses on its verified chemical properties.

Physicochemical Data Summary

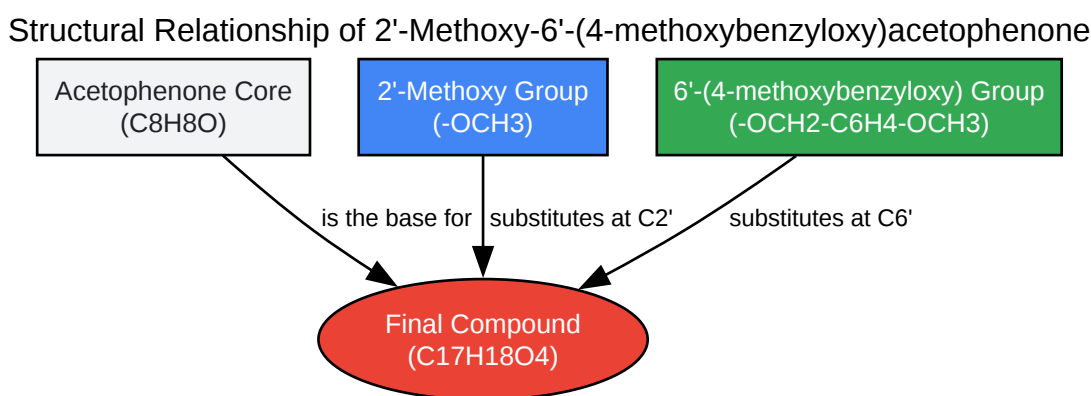
The core quantitative data for **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone** are summarized below. These properties are computationally derived and curated in public chemical databases.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₄	PubChem[1]
Molecular Weight	286.32 g/mol	PubChem[1]
Exact Mass	286.12050905 Da	PubChem[1]
IUPAC Name	1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone	PubChem[1]

Chemical Structure and Identification

The identity of this compound is defined by its unique arrangement of functional groups on an acetophenone core.

The following diagram illustrates the relationship between the core structure and its substituents.



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Caption: Logical breakdown of the final chemical structure.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or application of **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone** are not widely available in public literature. Researchers interested in this compound would likely need to adapt general synthetic methodologies for substituted acetophenones or develop novel procedures.

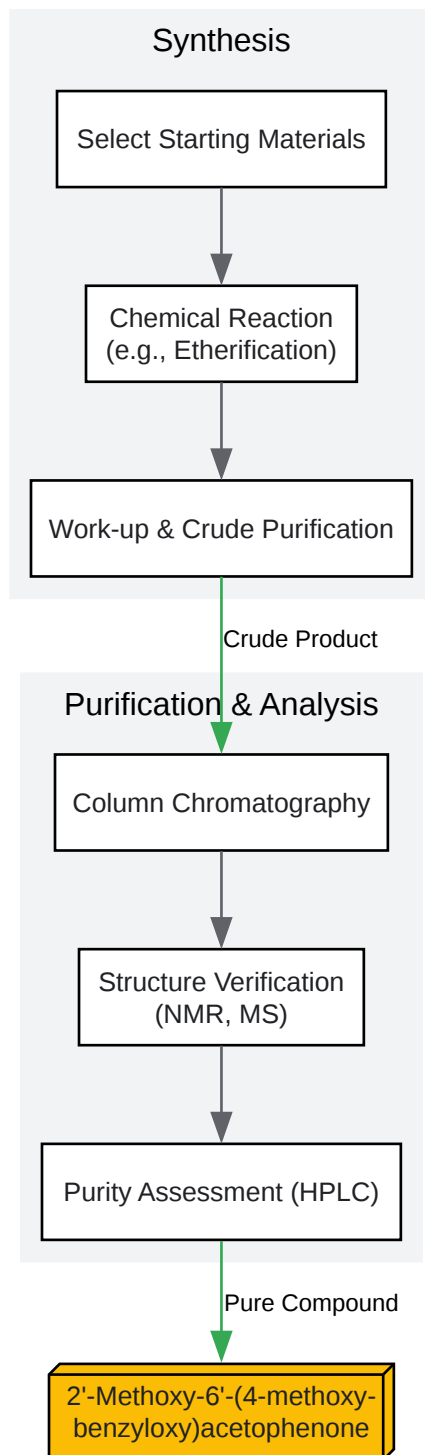
A generalized workflow for synthesizing such a compound might involve:

- Starting Material Selection: Procuring a suitably substituted phenol or acetophenone derivative.
- Protection/Deprotection: Masking reactive functional groups to direct reactions to the desired positions.

- Alkylation/Coupling Reaction: Introducing the methoxy and 4-methoxybenzyloxy side chains, likely via Williamson ether synthesis or similar nucleophilic substitution reactions.
- Purification: Utilizing techniques such as column chromatography, recrystallization, and solvent extraction to isolate the pure product.
- Characterization: Confirming the final structure and purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The diagram below outlines a potential, high-level workflow for the chemical synthesis and analysis of the target compound.

General Synthesis and Analysis Workflow

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Caption: A potential workflow for synthesis and verification.

Signaling Pathways and Biological Activity

Currently, there is no specific information in prominent biological databases or peer-reviewed literature detailing the interaction of **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone** with known signaling pathways or its pharmacological activity. Research into its biological effects would be considered novel. Drug development professionals would need to conduct initial screening assays (e.g., cell viability, receptor binding) to determine any potential therapeutic relevance.

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References

- 1. 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone | C₁₇H₁₈O₄ | CID 56973356 - PubChem [pubchem.ncbi.nlm.nih.gov]
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